Cas no 94-50-8 (Octyl benzoate)

Octyl benzoate structure
Octyl benzoate structure
商品名:Octyl benzoate
CAS番号:94-50-8
MF:C15H22O2
メガワット:234.333984851837
CID:34749
PubChem ID:66751

Octyl benzoate 化学的及び物理的性質

名前と識別子

    • octyl benzoate
    • Benzoesaeure-n-octylester
    • Benzoesaeure-octylester
    • Benzoic acid octyl ester
    • n-Octyl benzoate
    • Benzoic acid, octyl ester
    • 8JQ9R1SYRZ
    • VECVSKFWRQYTAL-UHFFFAOYSA-N
    • AK176070
    • octylbenzoate
    • n-octylbenzoate
    • NSC21846
    • SY040460
    • U004
    • 094O508
    • Q27894190
    • 1-Octyl benzoate
    • Benzoic acid 1-octanyl ester
    • Caprylyl benzoate
    • Dena PF 681
    • NSC 21846
    • Octyl alcohol, benzoate
    • NSC-21846
    • DB-119971
    • capryl benzoate
    • DTXSID1059103
    • S10798
    • AKOS015915108
    • EINECS 202-339-1
    • CS-0162958
    • UNII-8JQ9R1SYRZ
    • MFCD00995104
    • AS-17243
    • N-OCTYL BENZOAT
    • AI3-30501
    • CHEBI:156236
    • NS00021404
    • 94-50-8
    • SCHEMBL132523
    • CHEMBL118062
    • Octyl benzoate
    • MDL: N/A
    • インチ: 1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
    • InChIKey: VECVSKFWRQYTAL-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)OCCCCCCCC

計算された属性

  • せいみつぶんしりょう: 234.16200
  • どういたいしつりょう: 234.162
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 9
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 26.3
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 0.964
  • ふってん: 320.7°C at 760 mmHg
  • フラッシュポイント: 135.2°C
  • 屈折率: 1.491
  • PSA: 26.30000
  • LogP: 4.20390

Octyl benzoate セキュリティ情報

Octyl benzoate 税関データ

  • 税関コード:2916310090
  • 税関データ:

    中国税関コード:

    2916310090

    概要:

    2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Octyl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O69400-10g
Octyl Benzoate
94-50-8 95%
10g
¥4466.0 2022-04-27
TRC
O272900-1g
Octyl Benzoate
94-50-8
1g
$184.00 2023-05-17
Alichem
A019097934-5g
Octyl Benzoate
94-50-8 95%
5g
$380.00 2023-08-31
eNovation Chemicals LLC
D776383-10g
Octyl Benzoate
94-50-8 95%
10g
$645 2024-07-20
abcr
AB487236-1g
Octyl benzoate, 95%; .
94-50-8 95%
1g
€126.20 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU576-10g
Benzoic acid, octyl ester
94-50-8 95%
10g
¥4054.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU576-250mg
Benzoic acid, octyl ester
94-50-8 95%
250mg
¥245.0 2024-04-15
1PlusChem
1P00GUCG-5g
octyl benzoate
94-50-8 95%
5g
$250.00 2025-02-27
A2B Chem LLC
AH85024-1g
Octyl benzoate
94-50-8 95%
1g
$60.00 2024-07-18
A2B Chem LLC
AH85024-250mg
Octyl benzoate
94-50-8 95%
250mg
$40.00 2024-07-18

Octyl benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 Reagents: Water ;  5 min, rt
リファレンス
A fluorous Mukaiyama coupling reagent for a concise condensation reaction: utility of medium-fluorous strategy
Sugiyama, Yuya; Kurata, Yuki; Kunda, Yoko; Miyazaki, Atsushi; Matsui, Junko; et al, Tetrahedron, 2012, 68(20), 3885-3892

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Benzenamine, N-butyl-2,4-dinitro-, 4-methylbenzenesulfonate (1:1) Solvents: Isooctane ;  24 h, reflux
リファレンス
N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate as a highly active and selective esterification catalyst
Sattenapally, Narsimha; Wang, Wei; Liu, Huimin; Gao, Yong, Tetrahedron Letters, 2013, 54(48), 6665-6668

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 75 °C
1.2 12 h, 75 °C
リファレンス
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; Nair, Jerald J.; Cheekoori, Sreedhar; Larichev, Vladimir; Capretta, Alfredo; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triphenylphosphine (polymer-bound) ,  rel-1-[(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethyl] 2-[(1R,4R)-bicyclo[2.2.1]h… Catalysts: Grubbs' catalyst Solvents: Tetrahydrofuran
1.2 Solvents: Hexane
リファレンス
Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions
Barrett, Anthony G. M.; Roberts, Richard S.; Schroeder, Juergen, Organic Letters, 2000, 2(19), 2999-3001

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trichloroacetamide ,  Triphenylphosphine Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: 4-Methylpyridine ;  1 h, reflux
リファレンス
Cl3CCONH2/PPh3. A versatile reagent for synthesis of esters
Chantarasriwong, Oraphin; Jang, Doo Ok; Chavasiri, Warinthorn, Synthetic Communications, 2008, 38(16), 2845-2856

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Ceria ;  15 h, 180 °C
リファレンス
CeO2 as a versatile and reusable catalyst for transesterification of esters with alcohols under solvent-free conditions
Tamura, Masazumi; Hakim Siddiki, S. M. A.; Shimizu, Ken-ichi, Green Chemistry, 2013, 15(6), 1641-1646

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 75 °C
リファレンス
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; Cheekoori, Sreedhar; Nair, Jerald J.; Larichev, Vladimir; Capretta, Alfredo; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Perchloric acid ,  Hydrogen peroxide Catalysts: Tin oxide (SnO2) (sulfated) ;  4 h, 323 K
リファレンス
Facile oxidation of aldehydes to esters using S·SnO2/SBA-1-H2O2
Qian, Guang; Zhao, Rui; Ji, Dong; Lu, Gaomeng; Qi, Yanxing; et al, Chemistry Letters, 2004, 33(7), 834-835

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Water ;  5 min, rt
リファレンス
A development of concise amidation and esterification reactions using a medium fluorous Mukaiyama reagent
Matsugi, Masato; Hayashi, Toshiya; Hasebe, Shohei; Kunda, Yoko, Meijo Daigaku Sogo Kenkyusho Sogo Gakujutsu Kenkyu Ronbunshu, 2009, 8, 123-128

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  1 h, 80 °C; 80 °C → rt
リファレンス
Synthesis of α,ω-bis[(3-sulfo propyl)-1H-imidazolium-1-yl]polyethylene glycol bis(hydrogen sulfate) and determination of its properties as thermomorphic ionic liquid and its activity as esterification catalyst
Zhi, Hui-Zhen; Luo, Jun; Ma, Wei; Lu, Chun-Xu, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(4), 772-774

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  24 h, 25 °C
リファレンス
Mild organic base-catalyzed primary alcohol-selective aroylation reaction using N-aroylcarbazoles for underexplored prodrugs
Morita, Yasuaki; Kang, Bubwoong; Nakashima, Rubi; Shimizu, Yuki; Sakai, Asumi; et al, ChemRxiv, 2020, 1, 1-5

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
リファレンス
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Journal of Organic Chemistry, 2001, 66(26), 8926-8934

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Water ;  5 min, rt
リファレンス
Fluorous N-alkyl-2-halopyridinium salt as condensation reagent
, Japan, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
The synthesis of esters under microwave irradiation using dry-media conditions
Loupy, Andre; Petit, Alain; Ramdani, Mohamed; Yvanaeff, Celine; Majboub, Mustapha; et al, Canadian Journal of Chemistry, 1993, 71(1), 90-5

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  1-Diazene-1,2-dicarboxylic acid, 1-[(4-chlorophenyl)methyl] 2-(1,1-dimethylethyl… Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
リファレンス
Synthesis and application of a novel asymmetric azo reagent: 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD)
Xie, Jian; Xu, Cai; Dai, Qianjin; Wang, Xiaozhong; Xu, Gang; et al, Tetrahedron, 2017, 73(35), 5321-5326

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  60 min, 80 °C
リファレンス
A facile and efficient protocol for esterification and acetalization in a PEG1000-D(A)IL/toluene thermoregulated catalyst-media combined systems
Wang, Yinglei; Zhi, Huizhen; Luo, Jun, Journal of Molecular Catalysis A: Chemical, 2013, 379, 46-52

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 3 h, 90 °C
リファレンス
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  5 min, rt
リファレンス
An alternative and facile purification procedure of amidation and esterification reactions using a medium fluorous Mukaiyama reagent
Matsugi, Masato; Suganuma, Misaki; Yoshida, Shoko; Hasebe, Shohei; Kunda, Yoko; et al, Tetrahedron Letters, 2008, 49(46), 6573-6574

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  20 min, rt
1.2 60 min, rt
リファレンス
Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride
Matsumoto, Kouichi; Shimazaki, Hayato; Miyamoto, Yu; Shimada, Kazuaki; Haga, Fumi; et al, Journal of Oleo Science, 2014, 63(5), 539-544

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Phosphate Solvents: Toluene ;  48 h, reflux
リファレンス
Transesterification of methyl benzoate with alcohols catalyzed by natural phosphate
Bazi, Fathallaah; El Badaoui, Hanane; Sokori, Samira; Tamani, Soumia; Hamza, Mohamed; et al, Synthetic Communications, 2006, 36(11), 1585-1592

Octyl benzoate Raw materials

Octyl benzoate Preparation Products

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